molecular formula C12H23N3O4 B4863606 1-Piperazinecarboxylic acid, 4-(2-(ethoxycarbonylimino)ethyl)-, ethyl ester CAS No. 23111-69-5

1-Piperazinecarboxylic acid, 4-(2-(ethoxycarbonylimino)ethyl)-, ethyl ester

Cat. No.: B4863606
CAS No.: 23111-69-5
M. Wt: 273.33 g/mol
InChI Key: BXKNCMUUFRFHAX-UHFFFAOYSA-N
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Description

1-Piperazinecarboxylic acid, 4-(2-(ethoxycarbonylimino)ethyl)-, ethyl ester is a chemical compound with the molecular formula C7H14N2O2. It is also known by other names such as ethyl 1-piperazinecarboxylate and piperazine-1-carboxylic acid ethyl ester . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-piperazinecarboxylic acid, 4-(2-(ethoxycarbonylimino)ethyl)-, ethyl ester typically involves the reaction of piperazine with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Piperazinecarboxylic acid, 4-(2-(ethoxycarbonylimino)ethyl)-, ethyl ester undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Piperazinecarboxylic acid, 4-(2-(ethoxycarbonylimino)ethyl)-, ethyl ester has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-piperazinecarboxylic acid, 4-(2-(ethoxycarbonylimino)ethyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Piperazinecarboxylic acid, 4-(2-(ethoxycarbonylimino)ethyl)-, ethyl ester can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various scientific research applications.

Properties

IUPAC Name

ethyl 4-[2-(ethoxycarbonylamino)ethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O4/c1-3-18-11(16)13-5-6-14-7-9-15(10-8-14)12(17)19-4-2/h3-10H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKNCMUUFRFHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCN1CCN(CC1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177680
Record name 1-Piperazinecarboxylic acid, 4-(2-(ethoxycarbonylimino)ethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23111-69-5
Record name 1-Piperazinecarboxylic acid, 4-(2-(ethoxycarbonylimino)ethyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023111695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperazinecarboxylic acid, 4-(2-(ethoxycarbonylimino)ethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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